N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-10-14(16)15-8-4-6-12-9-11-5-2-3-7-13(11)18-12/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYUMSNDSTZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCCC1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Perkin Rearrangement
The benzofuran scaffold is efficiently synthesized using a microwave-accelerated Perkin rearrangement. Starting with 2-hydroxyacetophenone derivatives, reaction with acetic anhydride under microwave irradiation (150°C, 20 min) induces cyclization to form 2-acetylbenzofuran. Subsequent hydrolysis yields the free benzofuran-2-carboxylic acid, which serves as a precursor for further functionalization.
Key Reaction Conditions:
Iron-Catalyzed Halogenation and Cyclization
An alternative one-pot method employs iron triflimide [Fe(NTf2)3] to catalyze the regioselective iodination of aryl ketones, followed by copper-mediated cyclization. For example, α-arylketones treated with N-iodosuccinimide (NIS) and Fe(NTf2)3 (2.5 mol%) in toluene at 40°C generate iodinated intermediates, which undergo intramolecular cyclization with pendant oxygen nucleophiles to yield benzofurans.
Example Protocol:
- Iodination: α-(2-Hydroxyphenyl)acetophenone + NIS + Fe(NTf2)3 → 2-iodobenzofuran
- Cyclization: CuI (10 mol%), DMEDA ligand, Cs2CO3, H2O, 130°C, 24 h
Yield: 68–93%
Formation of the 2-Methoxyacetamide Moiety
Amidation via Acyl Chloride Intermediates
The 2-methoxyacetic acid is activated as its acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. Reaction with 3-(1-benzofuran-2-yl)propan-1-amine in dichloromethane (DCM) with triethylamine (TEA) as a base yields the target acetamide.
Procedure:
Photochemical Proton-Coupled Electron Transfer (PCET)
A modern approach utilizes iridium photocatalysts (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) and phosphate bases to mediate radical-based amidation. The neutral amidyl radical generated via PCET couples with the propylamine precursor, followed by hydrogen atom transfer (HAT) to furnish the acetamide.
Conditions:
- Photocatalyst: Ir(III) complex (1 mol%)
- Base: Potassium phosphate (2 equiv)
- Solvent: MeCN, blue LED irradiation, 24 h
Yield: 55–62%
Integrated Synthetic Routes
Sequential Alkylation-Amidation Approach
This linear strategy involves:
- Benzofuran synthesis via Perkin rearrangement.
- N-Alkylation with 3-bromopropylamine.
- Amidation with 2-methoxyacetyl chloride.
Overall Yield: 48–60% (three steps)
One-Pot Halogenation/Cyclization/Alkylation
Leveraging iron and copper catalysis, a streamlined protocol achieves benzofuran formation and N-alkylation in one pot:
- Iodination: Fe(NTf2)3-catalyzed iodination of α-arylketone.
- Cyclization: CuI-mediated cyclization to benzofuran.
- Alkylation: In situ reaction with 3-aminopropanol.
Yield: 40–52% (one pot)
Analytical Characterization and Validation
Critical spectroscopic data for This compound :
- 1H NMR (400 MHz, CDCl3): δ 7.52 (d, J = 8.2 Hz, 1H, ArH), 7.38 (d, J = 7.8 Hz, 1H, ArH), 6.95 (s, 1H, furan H), 6.82 (t, J = 7.6 Hz, 1H, ArH), 4.12 (q, J = 6.4 Hz, 2H, OCH2CO), 3.78 (s, 3H, OCH3), 3.42 (t, J = 6.8 Hz, 2H, NHCH2), 2.64 (t, J = 7.2 Hz, 2H, CH2-furan), 1.85 (quintet, J = 7.0 Hz, 2H, CH2).
- HRMS (ESI+): m/z calc. for C15H17NO4 [M+H]+: 282.1235; found: 282.1238.
Challenges and Optimization Strategies
Regioselectivity in N-Alkylation
Competing O-alkylation is mitigated by using bulky bases (e.g., Cs2CO3) and polar aprotic solvents (DMF, DMSO).
Purification of Hydrophobic Intermediates
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) effectively separates the target compound from by-products.
Stability of Amine Intermediates
Storage under inert atmosphere (N2 or Ar) prevents oxidation of the propylamine chain during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylpropylamine derivatives.
Scientific Research Applications
Antiviral and Anticancer Activities
Research indicates that compounds similar to N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide exhibit significant antiviral and anticancer properties. The benzofuran derivatives are known to interact with various biological targets, including viral proteins and cancer cell pathways. Preliminary studies suggest that this compound may inhibit viral replication and induce apoptosis in cancer cells .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Similar benzofuran derivatives have shown promise in reducing inflammation through modulation of inflammatory cytokines and pathways, making this compound a candidate for further exploration in inflammatory disease treatment .
Mechanism of Action Studies
Ongoing research is focused on elucidating the specific mechanisms of action for this compound. Studies have indicated that it may interact with multiple receptors and enzymes, potentially leading to therapeutic effects across various conditions .
Binding Affinity Studies
The compound's binding affinity to different biological targets is being evaluated using techniques such as radiolabeled ligand binding assays. These studies aim to establish the pharmacokinetic profile and therapeutic potential of the compound .
Synthesis and Production Techniques
This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its synthesis typically involves multiple steps, including the formation of the benzofuran ring through methods like free radical cyclization, followed by alkylation or acylation to attach the propyl chain and methoxyacetamide group .
Table 1: Comparison of Synthesis Methods
| Synthesis Method | Advantages | Disadvantages |
|---|---|---|
| Free Radical Cyclization | High yields, fewer side reactions | Requires strict control of reaction conditions |
| Microwave-Assisted Synthesis | Enhanced efficiency | Equipment cost can be high |
| Continuous Flow Synthesis | Scalable production | May require specialized equipment |
Study on Antimicrobial Activity
A study explored the antimicrobial properties of benzofuran derivatives similar to this compound. Results indicated that certain derivatives exhibited antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains, highlighting the potential therapeutic applications of this class of compounds .
Evaluation in Cancer Models
In vivo studies using animal models have demonstrated that compounds with structural similarities to this compound can significantly reduce tumor growth rates when administered at specific dosages. This suggests a promising avenue for further research into its anticancer properties .
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimalarial Acetamide Derivatives (Piperazinyl vs. Benzofuran Substituents)
highlights antimalarial acetamide derivatives with piperazinyl or acetylated groups. For example:
- Piperazinyl derivatives (1c and 2c) : Demonstrated potent antimalarial activity with IC50 values of 220 nM and 175 nM , respectively, attributed to the piperazine group’s ability to enhance target binding and solubility .
- Acetylated derivatives (1a and 2a) : Showed moderate activity (IC50: 4–14 µM), while unprotected analogs exhibited reduced efficacy.
Comparison :
N-[3-(1-Benzofuran-2-yl)propyl]-2-methoxyacetamide lacks the piperazine moiety, which is critical for high antimalarial activity in . However, the benzofuran-2-yl group may confer distinct electronic or steric properties that could redirect bioactivity toward other targets (e.g., CNS or antimicrobial pathways).
Benzofuran-Containing Benzodiazepin Derivatives
describes a structurally complex benzodiazepin-acetamide hybrid: 2-[3-(1-Benzofuran-3-ylmethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]-N-isopropyl-N-(4-methoxyphenyl)acetamide.
Comparison :
- Benzofuran Position : The target compound’s benzofuran-2-yl group differs from the 3-yl substitution in , which may alter aromatic stacking or receptor interactions.
- Complexity : The compound’s benzodiazepine scaffold likely targets GABA receptors, whereas the simpler propyl-linked acetamide in the target compound may favor different pharmacokinetic profiles.
Acetamide Derivatives with Amino and Methoxy Substituents
lists acetamides such as N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide (BP 2778728872-01-7), which features a dipropylamino group and a para-methoxyphenyl substituent. Such compounds often exhibit enhanced solubility due to amino groups, while methoxy positioning (para vs. ortho) influences electronic effects .
Comparison :
- Bioactivity: Amino groups in compounds could facilitate ionic interactions with biological targets, whereas the benzofuran-propyl chain in the target compound may prioritize hydrophobic binding.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Piperazine vs. Benzofuran: Piperazinyl groups () significantly enhance antimalarial activity, whereas benzofuran moieties (target compound) may redirect activity to non-malarial targets .
- Methoxy Positioning : The 2-methoxy group in the target compound’s acetamide may offer steric advantages over para-substituted methoxy groups (), influencing binding kinetics .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a benzofuran moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 247.294 g/mol. The unique structure includes:
- Benzofuran moiety : Known for various biological activities.
- Propyl chain : Enhances lipophilicity and potentially influences receptor binding.
- Methoxyacetamide group : May contribute to the compound's pharmacological profile.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antiviral Activity : Preliminary studies suggest potential effectiveness against viral infections, likely through inhibition of viral replication mechanisms.
- Anti-inflammatory Properties : The compound has shown ability to reduce inflammation markers, indicating potential applications in treating inflammatory diseases.
- Anticancer Effects : Compounds with similar structures have demonstrated significant cell growth inhibitory effects in various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Research indicates that the biological activity of this compound may involve multiple biochemical pathways:
- Receptor Interactions : Similar benzofuran compounds have been found to interact with various receptors, suggesting that this compound may exhibit high affinity for multiple biological targets .
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in critical metabolic pathways, influencing cellular functions such as signaling and gene expression .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities in Related Compounds
| Compound Name | Activity Type | Findings |
|---|---|---|
| Benzofuran-2-carboxylic acid | Anti-inflammatory | Demonstrated significant reduction in inflammation markers |
| Benzofuran derivatives | Anticancer | Inhibitory effects on cell growth in various cancer cell lines |
| This compound | Antiviral | Potential effectiveness against viral replication |
Example Study
In a study examining the effects of benzofuran derivatives on cancer cell lines, researchers found that compounds similar to this compound exhibited cytotoxic effects at specific dosages. The study highlighted the importance of dosage and timing in achieving optimal therapeutic outcomes.
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate that they often exhibit linear pharmacokinetics in animal models. This suggests predictable absorption, distribution, metabolism, and excretion profiles, which are crucial for determining dosing regimens in potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling benzofuran derivatives with methoxyacetamide precursors. Critical steps include:
- Amide bond formation : Use carbodiimides (e.g., EDC) as coupling agents to link the benzofuran-propylamine intermediate with 2-methoxyacetic acid .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while controlled temperatures (50–80°C) minimize side reactions .
- Catalysts : Acidic or basic catalysts (e.g., HOBt, DMAP) improve yields by activating carboxyl groups .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry to reduce by-products like unreacted intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the benzofuran and acetamide moieties. For example, methoxy protons appear as singlets near δ 3.3–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C₁₅H₁₇NO₃: 268.1205) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate:
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) with competitive binding protocols .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to screen for antiproliferative activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with hydroxy or halogen groups) to identify substituent effects .
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for cytotoxicity) and replicate under identical conditions (pH, temperature) .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line specificity or solvent effects .
Q. What computational methods are effective for predicting biological targets and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Bcl-2 or potassium channels. Focus on hydrogen bonding with the acetamide group and π-π stacking with benzofuran .
- QSAR modeling : Train models on analogs to correlate substituent electronegativity or lipophilicity with activity .
- MD simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify critical residues for target engagement .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzymatic systems?
- Methodological Answer :
- Kinetic studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to enzymes like MMP3 or IL-6 .
- CRISPR knockouts : Silence putative targets (e.g., Bcl-2) in cell lines to confirm functional relevance of observed activity .
Q. How can reaction pathways be optimized to minimize by-products during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) and reduce impurities .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility for gram-scale synthesis .
- In situ monitoring : Implement FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- ADME profiling : Assess bioavailability via Caco-2 permeability assays and liver microsome stability tests .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in plasma and correlate with activity loss .
- PK/PD modeling : Integrate pharmacokinetic data (e.g., half-life, AUC) with efficacy metrics to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
